tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1146085-63-3. It has a molecular weight of 235.29 and its IUPAC name is tert-butyl 3- (2-pyrazinyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis Techniques and Chemical Modifications : Amino acid-azetidine chimeras, including those with tert-butyl groups, have been synthesized to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Similarly, protected 3-haloazetidines, useful in medicinal chemistry, have been synthesized on a gram-scale, demonstrating the versatility of azetidine derivatives (Ji, Wojtas & Lopchuk, 2018).
Structural Studies and Reactivity : The tert-butyl group in these compounds plays a role in their reactivity and structural properties. For instance, a study on the reaction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provided insights into the structural aspects of similar compounds (Richter et al., 2009).
Pharmaceutical Applications : Some derivatives, such as substituted pyrazinecarboxamides, have been evaluated for anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006). Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds are useful for creating novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Advanced Synthesis Methods : Innovative methods have been developed for synthesizing such compounds. For example, base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes has been investigated (Tayama, Nishio & Kobayashi, 2018).
Application in Complex Synthesis : These compounds are often used as intermediates in complex synthetic routes. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate highlights their role as intermediates in the synthesis of targeted molecules (Zhang et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQBQFLOVYYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145619 | |
Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-41-3 | |
Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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